molecular formula C6H6N4S B6203330 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine CAS No. 1221974-33-9

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Cat. No. B6203330
CAS RN: 1221974-33-9
M. Wt: 166.2
InChI Key:
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Description

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a chemical compound with the CAS Number: 1221974-33-9 . It has a molecular weight of 166.21 .

It has a molecular weight of 166.21 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives are known for their antioxidant properties. The presence of the thiazolo[4,5-b]pyrazin-2-amine scaffold can contribute to the neutralization of free radicals, potentially reducing oxidative stress in biological systems .

Analgesic and Anti-inflammatory Uses

Compounds with a thiazolo[4,5-b]pyrazin-2-amine structure have been explored for their analgesic and anti-inflammatory effects. They may inhibit the synthesis of inflammatory mediators, providing relief from pain and inflammation .

Antimicrobial and Antifungal Activity

The thiazolo[4,5-b]pyrazin-2-amine core is a part of various antimicrobial and antifungal agents. Its structural features allow it to interact with microbial enzymes or cell wall components, leading to the inhibition of microbial growth .

Antiviral Properties

Thiazole derivatives exhibit antiviral activities, and the 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine could be a potential candidate for the development of new antiviral drugs. Its mechanism may involve the disruption of viral replication processes .

Diuretic Potential

The diuretic effect of thiazole compounds can be attributed to their ability to modulate renal function. Research into 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine could uncover new diuretic drugs with improved efficacy and safety profiles .

Anticonvulsant and Neuroprotective Effects

Thiazole derivatives are also investigated for their anticonvulsant properties. They may modulate neurotransmitter levels or ion channel activity, which can be beneficial in treating neurological disorders .

Antitumor or Cytotoxic Drug Development

The thiazolo[4,5-b]pyrazin-2-amine moiety is present in compounds with antitumor or cytotoxic activity. It could interact with cancer cell DNA or proteins, inducing apoptosis or inhibiting cell proliferation .

Cardiovascular Disease Treatment

Thiazole compounds have been associated with the treatment of cardiovascular diseases. They may offer a therapeutic approach for conditions like hypertension or atherosclerosis by affecting vascular smooth muscle cells or cholesterol biosynthesis .

Safety and Hazards

The safety information for 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine involves the condensation of 2-amino-4-methylthiazole with 2-bromo-3-nitropyrazine followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methylthiazole", "2-bromo-3-nitropyrazine", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylthiazole in acetic acid and add 2-bromo-3-nitropyrazine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

1221974-33-9

Product Name

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Molecular Formula

C6H6N4S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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